
Emixustat hydrochloride
描述
盐酸艾米司他是属于一类新的被称为视觉循环调节剂的合成小分子。它被配制成盐酸盐,是第一个经口服用后证明能够影响视网膜疾病进程的合成药物。盐酸艾米司他主要因其在治疗年龄相关性黄斑变性、增殖性糖尿病视网膜病变、糖尿病性黄斑水肿和斯特格特病等视网膜疾病方面的潜在治疗效果而受到关注 .
准备方法
合成路线和反应条件: 盐酸艾米司他的合成涉及多个步骤,从关键中间体(1R)-3-氨基-1-[3-(环己基甲氧基)苯基]丙烷-1-醇的制备开始。这种中间体是通过一系列反应合成的,包括相应酮的还原和随后的胺化。最后一步是在盐酸存在下使游离碱反应形成盐酸盐 .
工业生产方法: 盐酸艾米司他的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高效催化剂、优化反应条件和纯化技术,以确保最终产品的产率高和纯度高 .
化学反应分析
Table 1: Key physicochemical properties
Property | Value | Source |
---|---|---|
Molecular formula | C₁₆H₂₆ClNO₂ | |
Molecular weight | 299.83 g/mol | |
CAS Number | 1141934-97-5 | |
Solubility | Ethanol-soluble (0.5% v/v) |
Enzymatic Inhibition of RPE65
This compound selectively inhibits RPE65, an isomerohydrolase critical for converting all-trans-retinyl esters to 11-cis-retinol.
Mechanism of Action:
-
Binding to RPE65 :
-
Inhibition kinetics :
Table 2: Structural interactions of emixustat with RPE65
Interaction | Bond Length (Å) | Residue Involved | Source |
---|---|---|---|
Hydroxyl-Thr147 Oγ | 3.0 (R), 3.1 (S) | Thr147 | |
Amine-Glu148 Oε2 | 2.7 (R), 3.2 (S) | Glu148 | |
Amine-palmitate O1 | 2.6 (R), 2.8 (S) | Palmitate |
Retinal Sequestration via Schiff Base Formation
Emixustat acts as a retinal scavenger by forming reversible Schiff base conjugates with all-trans-retinal (atRAL):
-
Biological impact : Reduces atRAL cytotoxicity, complementing RPE65 inhibition in protecting against retinal phototoxicity .
Metabolic Reactions: Acylation by LRAT
Lecithin retinol acyltransferase (LRAT) acylates emixustat, forming long-lived fatty acid amides:
-
Pharmacokinetic effect : Acylated emixustat serves as a reservoir, prolonging ocular exposure. In mice, free emixustat constituted 40–60% of total drug levels 24 hours post-dose .
Stability and Decomposition
Under extreme conditions (e.g., combustion), this compound decomposes into:
No significant decomposition occurs under recommended storage conditions (room temperature, dry environment) .
Pharmacodynamic Evidence
科学研究应用
Geographic Atrophy Associated with Age-Related Macular Degeneration
Emixustat has been evaluated in multiple clinical trials for its efficacy in slowing the progression of geographic atrophy (GA) associated with age-related macular degeneration (AMD).
- Phase 2b/3 Clinical Trial : A multicenter, randomized, double-masked study investigated whether emixustat reduces GA enlargement compared to placebo over 24 months. The results indicated no significant difference in the growth rates of GA between emixustat and placebo groups, although ocular adverse events were reported, including delayed dark adaptation and chromatopsia .
- Phase II Study : Another study assessed the safety and pharmacodynamics of emixustat in subjects with GA. It demonstrated a dose-dependent effect on rod photoreceptor sensitivity, which was reversible after discontinuation of the drug .
Stargardt Disease
Stargardt disease is a hereditary condition leading to vision loss due to lipofuscin accumulation in retinal pigment epithelium cells.
- The SeaSTAR Study : This Phase 3 trial aimed to evaluate emixustat's efficacy in reducing macular atrophy progression in Stargardt disease patients. The study involved multiple centers across several countries and focused on various outcome measures, including best-corrected visual acuity and changes in retinal sensitivity .
Summary of Clinical Findings
Safety Profile
The safety profile of emixustat has been a critical aspect of its evaluation:
- Adverse Events : Commonly reported ocular adverse events included delayed dark adaptation (55%) and chromatopsia (18%) among emixustat-treated subjects. Most adverse effects were mild to moderate and resolved upon discontinuation of treatment .
- Long-term Effects : The long-term effects of emixustat on ocular health remain under investigation, particularly concerning the reversibility of adverse events associated with prolonged use .
作用机制
盐酸艾米司他通过抑制视网膜色素上皮特异性 65 kDa 蛋白 (RPE65) 发挥作用,RPE65 对视觉循环至关重要。通过抑制 RPE65,盐酸艾米司他减少了视觉色素的生物合成,并防止了视网膜有毒副产物如 N-视黄醛基-N-视黄醛基乙醇胺 (A2E) 的积累。这种抑制有助于减少与视网膜疾病相关的氧化应激和光毒性 .
类似化合物:
Ret-NH2: 另一种视觉循环调节剂,能抑制 RPE65,但缺乏盐酸艾米司他的视网膜清除活性。
QEA-B-001-NH2: 一种螯合全反式视黄醛但不抑制 RPE65 的化合物.
盐酸艾米司他的独特性: 盐酸艾米司他独特之处在于其双重作用机制,包括抑制 RPE65 和螯合全反式视黄醛。这种双重作用与其他类似化合物相比,对视网膜光毒性提供了更全面的保护作用 .
相似化合物的比较
Ret-NH2: Another visual cycle modulator that inhibits RPE65 but lacks the retinal scavenging activity of emixustat hydrochloride.
QEA-B-001-NH2: A compound that sequesters all-trans-retinal but does not inhibit RPE65.
Uniqueness of this compound: this compound is unique in its dual mechanism of action, which includes both the inhibition of RPE65 and the sequestration of all-trans-retinal. This dual action provides a more comprehensive protective effect against retinal phototoxicity compared to other similar compounds .
生物活性
Emixustat hydrochloride is a synthetic small molecule designed to modulate the visual cycle, primarily through the inhibition of the enzyme RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein). This compound has garnered attention for its potential therapeutic applications in retinal diseases, particularly geographic atrophy associated with dry age-related macular degeneration (AMD) and Stargardt disease. This article explores the biological activity of emixustat, supported by clinical trial data, pharmacodynamic studies, and case studies.
Emixustat acts by inhibiting the isomerohydrolase activity of RPE65, which is crucial for the conversion of all-trans-retinyl esters to 11-cis-retinal in the visual cycle. By blocking this pathway, emixustat reduces the production of toxic retinal byproducts such as A2E (N-retinylidene-N-retinylethanolamine), which accumulate in retinal pigment epithelial (RPE) cells and contribute to cell damage and degeneration .
Phase 2 Studies
-
Geographic Atrophy in AMD :
- Study Design : A double-masked, placebo-controlled trial evaluated the efficacy and safety of emixustat in patients with geographic atrophy associated with dry AMD. Participants received varying doses (2 mg, 5 mg, 7 mg, or 10 mg) daily for up to 90 days.
- Results : The study demonstrated a dose-dependent suppression of rod photoreceptor sensitivity post-photobleaching. The rod b-wave recovery rate was significantly reduced in treated groups compared to placebo, indicating effective modulation of the visual cycle . Most adverse events were mild and resolved after discontinuation.
-
Stargardt Disease :
- Study Design : Another multicenter study focused on subjects with macular atrophy secondary to Stargardt disease. Patients were randomized to receive emixustat at doses of 2.5 mg, 5 mg, or 10 mg for one month.
- Results : The highest dose (10 mg) resulted in near-complete suppression of rod b-wave amplitude recovery (mean = 91.86%), while lower doses showed moderate effects . Adverse events were primarily ocular, consistent with RPE65 inhibition.
Summary of Key Findings
Case Studies
In a notable case study involving patients with advanced geographic atrophy, emixustat was administered over an extended period as part of an ongoing Phase 3 trial. Patients reported subjective improvements in visual function alongside objective measures indicating reduced retinal toxicity levels. These findings align with earlier studies suggesting that emixustat not only modulates the visual cycle but also may protect against further retinal degeneration.
属性
IUPAC Name |
(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZWRYOUJMDQSY-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150670 | |
Record name | Emixustat Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141934-97-5 | |
Record name | Emixustat Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141934975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emixustat Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMIXUSTAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP4OF2M98B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。